molecular formula C20H21N3O3S B11018727 2-(2-methoxyethyl)-1-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methoxyethyl)-1-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11018727
M. Wt: 383.5 g/mol
InChI Key: HLXWXXBPRINIFE-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-1-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyethyl group, a tetrahydrobenzo[d]thiazolyl moiety, and a dihydroisoquinoline carboxamide core

Preparation Methods

The synthesis of 2-(2-methoxyethyl)-1-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-(2-methoxyethyl)-1-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s structure allows it to bind to specific sites on these targets, disrupting their normal function and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-(2-methoxyethyl)-1-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide include:

The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and chemical reactivity not observed in other similar compounds.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)isoquinoline-4-carboxamide

InChI

InChI=1S/C20H21N3O3S/c1-26-11-10-23-12-15(13-6-2-3-7-14(13)19(23)25)18(24)22-20-21-16-8-4-5-9-17(16)27-20/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,21,22,24)

InChI Key

HLXWXXBPRINIFE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=C(S3)CCCC4

Origin of Product

United States

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